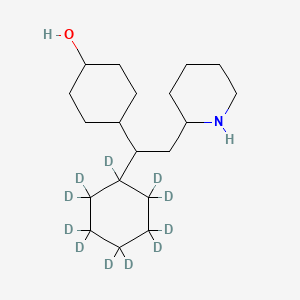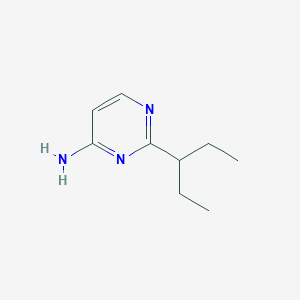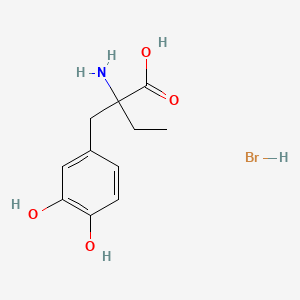
rac a-Ethyl DOPA Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac a-Ethyl DOPA Hydrobromide, also known as L-alpha-Amino-alpha-(3,4-dihydroxybenzyl)butyric Acid Hydrobromide, is a chemical compound with the molecular formula C11H16BrNO4 and a molecular weight of 306.15 g/mol . This compound is a derivative of DOPA (3,4-dihydroxyphenylalanine) and is used in various scientific research applications.
Méthodes De Préparation
The synthesis of rac a-Ethyl DOPA Hydrobromide involves several steps. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with ethylamine to form an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions typically involve the use of hydrobromic acid as a reagent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Analyse Des Réactions Chimiques
rac a-Ethyl DOPA Hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.
Reduction: It can be reduced to form catechols, which have significant biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
rac a-Ethyl DOPA Hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its role in neurotransmitter synthesis and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of rac a-Ethyl DOPA Hydrobromide involves its interaction with specific molecular targets and pathways. It is metabolized to form active metabolites that interact with alpha-adrenergic receptors and aromatic L-amino acid decarboxylase enzymes. These interactions lead to the modulation of neurotransmitter levels and various physiological effects .
Comparaison Avec Des Composés Similaires
rac a-Ethyl DOPA Hydrobromide can be compared with other similar compounds such as:
DOPA (3,4-dihydroxyphenylalanine): A precursor to neurotransmitters like dopamine, norepinephrine, and epinephrine.
Methyldopa: An antihypertensive agent that is also a derivative of DOPA.
Levodopa: Used in the treatment of Parkinson’s disease by replenishing dopamine levels in the brain.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H16BrNO4 |
|---|---|
Poids moléculaire |
306.15 g/mol |
Nom IUPAC |
2-amino-2-[(3,4-dihydroxyphenyl)methyl]butanoic acid;hydrobromide |
InChI |
InChI=1S/C11H15NO4.BrH/c1-2-11(12,10(15)16)6-7-3-4-8(13)9(14)5-7;/h3-5,13-14H,2,6,12H2,1H3,(H,15,16);1H |
Clé InChI |
AIUVUJQXEMPCTK-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


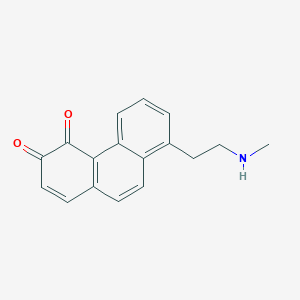
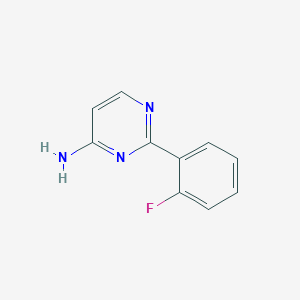


![N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B13441509.png)
![3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester](/img/structure/B13441511.png)
![(2S,3S,4S,5R,6S)-6-[[(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13441524.png)
![4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid](/img/structure/B13441531.png)
![4-[[4-(Acetyloxy)-3-bromophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13441539.png)
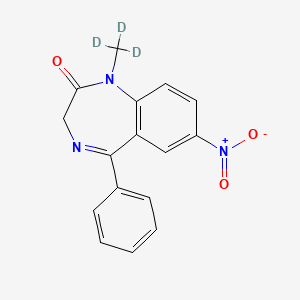
![5-hydroxy-6-methyl-3-(4-methylphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13441558.png)
